N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as ABT-639, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is found in sensory neurons and plays a crucial role in pain sensation. ABT-639 has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain.
Wirkmechanismus
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide works by binding to the TRPV1 ion channel and blocking its activity. This ion channel is involved in the transmission of pain signals from sensory neurons to the central nervous system. By inhibiting TRPV1, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be highly selective for the TRPV1 ion channel, with little or no activity against other ion channels. It has also been shown to have a long half-life in the body, making it suitable for once-daily dosing. In preclinical studies, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be well-tolerated and to have a low potential for toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide is its high selectivity for the TRPV1 ion channel, which allows for more precise targeting of pain pathways. However, one limitation is that it may not be effective in all types of pain, as there may be other pain pathways that are not affected by TRPV1 inhibition.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy, where N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide could be used in combination with other pain medications to enhance their effectiveness. Another area of interest is in the development of new formulations of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, such as extended-release formulations, to improve patient compliance and reduce dosing frequency. Additionally, further research is needed to fully understand the potential limitations and side effects of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, as well as its potential for use in different types of pain.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylacetonitrile with 2-methyl-5-nitrobenzenesulfonamide to form the intermediate compound 2,3-dimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with hydrogen gas using a palladium catalyst to form the final product, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain. It has been shown to be effective in preclinical models of inflammatory and neuropathic pain. In addition, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to current opioid-based pain medications.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-7-9-20(17(15)3)22-21(24)19-14-18(11-10-16(19)2)27(25,26)23-12-5-4-6-13-23/h7-11,14H,4-6,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLTVLBHABBFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.